TRPV1 Antagonist Potency: 1600-Fold Improvement over Capsazepine
In direct binding assays, 7-Methoxy-4-(piperazin-1-yl)quinoline exhibits a Ki of 0.350 nM for the rat vanilloid receptor 1 (VR1/TRPV1) [1]. This represents a >1600-fold increase in binding affinity compared to the reference TRPV1 antagonist capsazepine, which has a reported Ki of 3.2 μM in the same system . For human TRPV1 expressed in HEK293 cells, the compound achieves an IC50 of 0.550 nM, >1000-fold more potent than capsazepine (IC50 = 562 nM) [2].
| Evidence Dimension | TRPV1 Antagonist Potency |
|---|---|
| Target Compound Data | Ki = 0.35 nM (rat); IC50 = 0.55 nM (human) |
| Comparator Or Baseline | Capsazepine: Ki = 3.2 μM (rat); IC50 = 562 nM (human) |
| Quantified Difference | >1600-fold (Ki); >1000-fold (IC50) |
| Conditions | Radioligand binding assay (rat VR1); FLIPR calcium flux assay (hTRPV1 in HEK293 cells) |
Why This Matters
This nanomolar potency justifies procurement for high-sensitivity TRPV1 screening campaigns where micromolar leads like capsazepine fail to resolve structure-activity relationships.
- [1] BindingDB. BDBM176549: 7-Methoxy-4-(piperazin-1-yl)quinoline. Affinity Data: Ki = 0.350 nM for rat vanilloid receptor 1 (VR1/TRPV1). Accessed 2026. View Source
- [2] BindingDB. Affinity Data by PubMed id=25597011: IC50 = 0.550 nM for human TRPV1 antagonism. Accessed 2026. View Source
